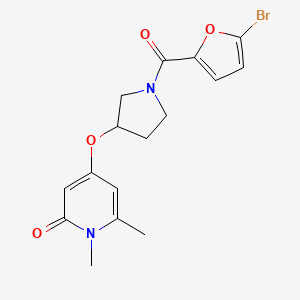
4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H17BrN2O4 and its molecular weight is 381.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H15BrN4O3, with a molecular weight of approximately 355.19 g/mol. The structure features a pyrrolidine ring, a bromofuran moiety, and a dimethylpyridine component, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN4O3 |
| Molecular Weight | 355.19 g/mol |
| CAS Number | 2097897-74-8 |
Antitumor Activity
Research indicates that compounds containing furan and pyrrolidine structures often exhibit significant antitumor properties. The bromofuran moiety is particularly noted for its ability to interact with DNA and inhibit tumor cell proliferation. Studies have shown that derivatives of furan can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of the Bcl-2 family of proteins .
Antimicrobial Properties
The presence of the pyrrolidine ring in the compound suggests potential antimicrobial activity. Compounds similar to this have been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance, derivatives with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria .
The proposed mechanism of action for this compound involves:
- DNA Intercalation : The furan component can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases or kinases.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Study 1: Antitumor Efficacy
A study published in Pharmacology Research examined the effects of a related compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study attributed this effect to the induction of apoptosis as evidenced by increased caspase activity .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a series of related compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .
属性
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-10-7-12(8-15(20)18(10)2)22-11-5-6-19(9-11)16(21)13-3-4-14(17)23-13/h3-4,7-8,11H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJWKZRCNWRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














